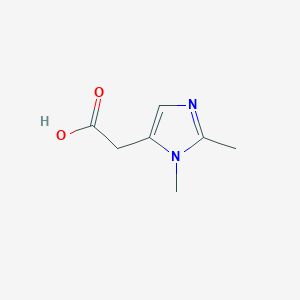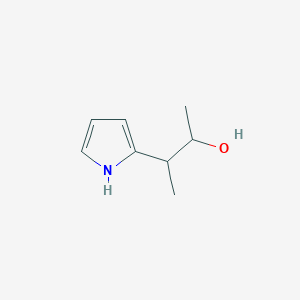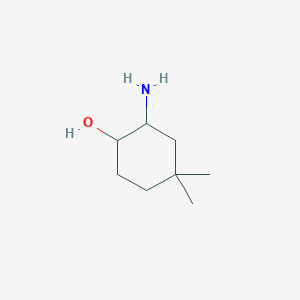
(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives with altered functional groups .
Scientific Research Applications
(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: A similar compound with potential neurotoxic properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial activity.
Uniqueness
(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
QVVMLPVJBVLRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)




![(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13259704.png)

![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)



![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
amine](/img/structure/B13259768.png)
